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Compound of Interest

Compound Name: 2-(2-Nitroethyl)-1,3-dioxolane

Cat. No.: B1313605

An In-depth Technical Guide to 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile (CAS 82891-
99-4)

Foreword

This technical guide provides a comprehensive overview of the chemical entity identified by
CAS number 82891-99-4, namely 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile. It has come
to our attention that this compound is not extensively documented in peer-reviewed scientific
literature. The primary and most substantive information available for this compound is derived
from patent literature, where it is described as a key intermediate in the synthesis of novel
cyclobutane derivatives with fungicidal activity.

This guide is intended for researchers, scientists, and drug development professionals. It
synthesizes the available data to provide insights into its chemical properties, synthesis, and
potential applications, with a clear acknowledgment of the limitations imposed by the scarcity of
public-domain research. The information herein is grounded in the data presented in the cited
patent, supplemented with established principles of chemical synthesis and analysis.

Chemical Identity and Physicochemical Properties

1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile is a halogenated aromatic nitrile. Its core
structure consists of a cyclobutane ring substituted with a 2,4-dichlorophenyl group and a nitrile
group at the same carbon position.

Structural Information
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IUPAC Name: 1-(2,4-dichlorophenyl)cyclobutanecarbonitrile

CAS Number: 82891-99-4

Molecular Formula: C11HoCI2N

Molecular Weight: 226.11 g/mol

Canonical SMILES: C1CC(C1)(C#N)C2=C(C=C(C=C2)CI)CI

Physicochemical Data Summary

The publicly available physicochemical data for this compound is limited. The following table
summarizes the known information, primarily extracted from patent documents.

Property Value Source

Physical State Solid Inferred from synthesis
Melting Point 78-79 °C

Solubility Not reported

Boiling Point Not reported

pKa Not reported

Synthesis and Experimental Protocol

The synthesis of 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile is described in the context of
producing fungicidal compounds. It is synthesized via a nucleophilic substitution reaction
involving (2,4-dichlorophenyl)acetonitrile and 1,3-dibromopropane.

Reaction Principle

The synthesis is a two-step, one-pot reaction. First, the acidic a-hydrogen of (2,4-
dichlorophenyl)acetonitrile is deprotonated by a strong base, sodium hydride, to form a
carbanion. This nucleophilic carbanion then undergoes a double alkylation with 1,3-
dibromopropane to form the cyclobutane ring. The use of a phase-transfer catalyst, such as
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tetrabutylammonium bromide, is crucial for facilitating the reaction between the agueous and
organic phases.

Detailed Experimental Protocol

Materials:

e (2,4-dichlorophenyl)acetonitrile

e 1,3-dibromopropane

e Sodium hydroxide (50% aqueous solution)
o Tetrabutylammonium bromide

o Toluene

o Water

e Drying agent (e.g., magnesium sulfate)
» Rotary evaporator

o Standard laboratory glassware
Procedure:

e Reaction Setup: To a solution of 18.6 g (0.1 mol) of (2,4-dichlorophenyl)acetonitrile in 150 m|
of toluene, add 0.5 g of tetrabutylammonium bromide.

o Base Addition: With vigorous stirring, add 20 ml of a 50% aqueous solution of sodium
hydroxide.

o Alkylation: Heat the mixture to 60°C and add 20.2 g (0.1 mol) of 1,3-dibromopropane
dropwise over a period of 30 minutes.

e Reaction Monitoring: Maintain the reaction temperature at 60°C and continue stirring for 4
hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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o Work-up: After the reaction is complete, cool the mixture to room temperature and add 100
ml of water. Separate the organic layer.

o Extraction: Extract the aqueous layer with 50 ml of toluene.

e Washing and Drying: Combine the organic layers and wash with water until the pH is neutral.
Dry the organic layer over anhydrous magnesium sulfate.

e Solvent Removal: Filter off the drying agent and concentrate the organic solution under
reduced pressure using a rotary evaporator.

 Purification: The resulting crude product can be purified by recrystallization or column
chromatography to yield the final product, 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile.
The patent reports a yield of 19.2 g (85%) with a melting point of 78-79°C.

Synthesis Workflow Diagram
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Reactants & Reagents
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Caption: Synthesis workflow for 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile.

Potential Applications and Mechanism of Action

The primary known application of 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile is as a
chemical intermediate. The patent in which it is described focuses on the development of novel

fungicides.

Role as a Fungicide Precursor

This compound serves as a building block for more complex molecules with potential fungicidal
properties. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine,
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providing a reactive handle for further chemical modifications. The 2,4-dichlorophenyl moiety is
a common feature in many antifungal agents, suggesting it plays a role in the biological activity
of the final compounds.

Downstream Chemical Transformation

The patent describes the conversion of 1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile into a
variety of fungicidal compounds. A key transformation involves the reaction of the nitrile with
other chemical entities to create more elaborate structures. The overall goal is to synthesize
molecules that can inhibit fungal growth, though the specific biological target and mechanism of
action of the final products are not detailed in the source document.

Logical Relationship Diagram
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Caption: Role of CAS 82891-99-4 as a key intermediate in fungicide development.

Safety and Handling

There is no specific safety and handling data available for 1-(2,4-dichlorophenyl)cyclobutane-1-
carbonitrile in public databases. As with any research chemical with limited toxicological
information, it should be handled with care in a well-ventilated fume hood. Personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

1-(2,4-dichlorophenyl)cyclobutane-1-carbonitrile (CAS 82891-99-4) is a specialized chemical
intermediate whose primary documented role is in the synthesis of potential fungicidal agents.
While information in the public domain is scarce, the available patent literature provides a clear
synthetic route and highlights its utility as a building block for more complex bioactive
molecules. Further research would be necessary to fully characterize its physicochemical
properties, toxicological profile, and the biological activity of its derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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